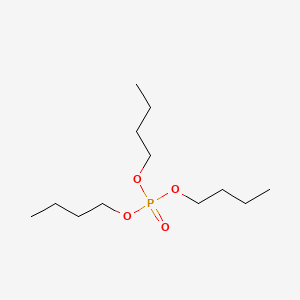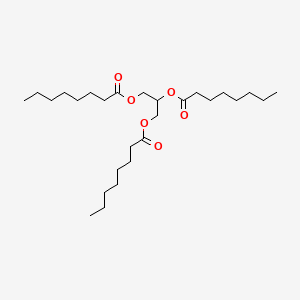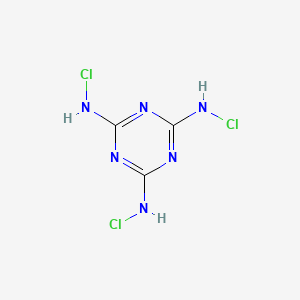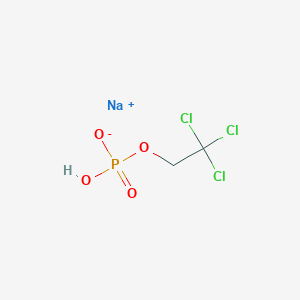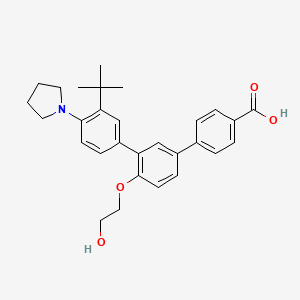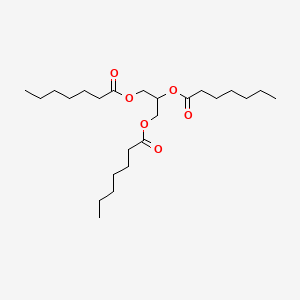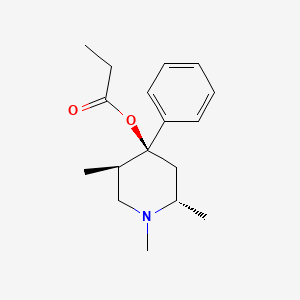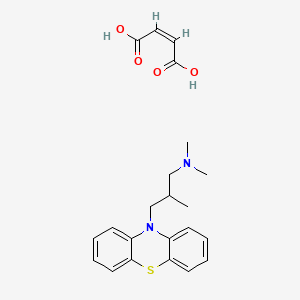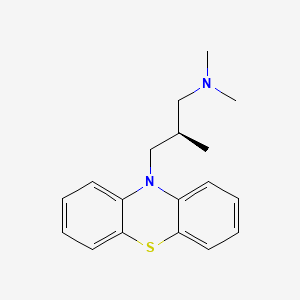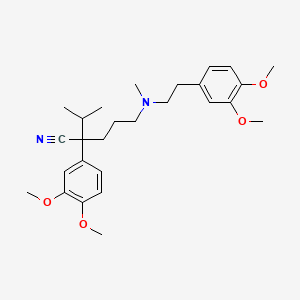![molecular formula C20H26N8O5 B1683106 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid CAS No. 4299-28-9](/img/structure/B1683106.png)
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid, also known as tetrahydrofolate, is a reduced form of folic acid. It plays a crucial role in various biological processes, including the synthesis of nucleotides and amino acids. This compound is essential for the proper functioning of cells and is involved in the transfer of one-carbon units in metabolic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroamethopterin typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous solution at a controlled pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of tetrahydroamethopterin follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolate and further to folic acid.
Reduction: It can be reduced back to its active form from dihydrofolate.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Dihydrofolate and folic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a cofactor in enzymatic reactions.
Biology: It plays a vital role in DNA synthesis and repair, making it essential for cell division and growth.
Medicine: It is used in the treatment of certain types of anemia and as a supplement in chemotherapy to reduce side effects.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in food products.
Mecanismo De Acción
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid exerts its effects by acting as a coenzyme in various metabolic pathways. It is involved in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. Its molecular targets include enzymes such as thymidylate synthase and methionine synthase, which are crucial for DNA synthesis and methylation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase, preventing the formation of tetrahydroamethopterin.
Folic Acid: The oxidized form of tetrahydroamethopterin, which is converted to its active form in the body.
Dihydrofolate: An intermediate in the reduction of folic acid to tetrahydroamethopterin.
Uniqueness
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid is unique due to its role as an active coenzyme in one-carbon metabolism. Unlike its oxidized counterparts, it is directly involved in critical biochemical reactions, making it indispensable for cellular function and growth.
Propiedades
Número CAS |
4299-28-9 |
|---|---|
Fórmula molecular |
C20H26N8O5 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H26N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,11,13,24H,6-9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H5,21,22,23,26,27) |
Clave InChI |
GLSBTKIRCIEEJO-UHFFFAOYSA-N |
SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérico |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
tetrahydromethotrexate tetrahydromethotrexate, (DL)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


